molecular formula C15H15N B1230677 4-Phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 75626-12-9

4-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1230677
CAS No.: 75626-12-9
M. Wt: 209.29 g/mol
InChI Key: OSZMNJRKIPAVOS-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are characterized by a partially saturated isoquinoline ring system. The presence of a phenyl group at the 4-position of the tetrahydroisoquinoline ring distinguishes this compound from other tetrahydroisoquinolines.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Phenyl-1,2,3,4-tetrahydroisoquinoline plays a crucial role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the metabolism of neurotransmitters . The compound can inhibit the activity of these enzymes, leading to increased levels of neurotransmitters like dopamine and serotonin in the brain . Additionally, this compound has been found to interact with dopamine receptors, influencing dopaminergic signaling pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, the compound has been shown to enhance neuroprotection by reducing oxidative stress and inhibiting apoptosis . It also affects the expression of genes involved in neuroinflammation and neuroprotection, thereby promoting neuronal survival . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to dopamine receptors, acting as an agonist or antagonist depending on the receptor subtype . The compound also inhibits the activity of MAO and COMT, leading to increased levels of neurotransmitters . Additionally, it can modulate the activity of other enzymes involved in neurotransmitter metabolism, such as tyrosine hydroxylase . These interactions result in changes in gene expression and protein activity, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. The compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to this compound has been shown to have sustained neuroprotective effects, reducing oxidative stress and promoting neuronal survival . Prolonged exposure may also lead to the development of tolerance, necessitating higher doses to achieve the same effects .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits neuroprotective and antidepressant-like effects . At higher doses, it can induce neurotoxicity and other adverse effects . The threshold for these effects varies depending on the species and the specific experimental conditions . It is important to carefully titrate the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde under acidic conditions to form the tetrahydroisoquinoline ring . Another method involves the reduction of 1-phenyl-3,4-dihydroisoquinoline using hydroboron in an alcohol solvent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline derivatives, fully saturated isoquinolines, and various substituted tetrahydroisoquinolines .

Scientific Research Applications

4-Phenyl-1,2,3,4-tetrahydroisoquinoline has numerous applications in scientific research:

Comparison with Similar Compounds

Comparison: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the phenyl group at the 4-position, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity to certain targets and increases its potential for therapeutic applications compared to other tetrahydroisoquinolines .

Properties

IUPAC Name

4-phenyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15/h1-9,15-16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZMNJRKIPAVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75626-12-9
Record name 4-phenyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 55 (0.9 g, 2.94 mmol) in MeOH (10 mL) were added water (2 mL), KOH (0.33 g, 5.89 mmol), and the reaction was stirred at room temperature for 12 hours. The mixture was washed with a saturated sodium chloride solution and extracted with 7:3 CH2Cl2/MeOH (3×10 mL). The combined organic layers were dried (K2CO3) and concentrated under reduced pressure to give 56 (0.70 g.˜100%) as a yellow oil.
Name
55
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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